molecular formula C9H15NO2 B2767390 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid, ethyl ester, (1R,2S,4R)-rel- CAS No. 921755-43-3

1-Azabicyclo[2.2.1]heptane-2-carboxylic acid, ethyl ester, (1R,2S,4R)-rel-

Cat. No.: B2767390
CAS No.: 921755-43-3
M. Wt: 169.224
InChI Key: VOTUVXPAUKQGFP-SFYZADRCSA-N
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Description

1-Azabicyclo[2.2.1]heptane-2-carboxylic acid, ethyl ester, (1R,2S,4R)-rel- is a bicyclic compound featuring a nitrogen atom within its structure. This compound is notable for its unique bicyclic framework, which imparts specific chemical properties and reactivity. It is often used as a building block in organic synthesis and has applications in various fields including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid, ethyl ester typically involves the cyclization of appropriate precursors. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to create a variety of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production of this compound often involves large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies and are designed to maximize efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-Azabicyclo[2.2.1]heptane-2-carboxylic acid, ethyl ester undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bicyclic structure, often leading to ring-opening or other structural changes.

    Substitution: Various substitution reactions can occur, particularly at the nitrogen atom or the carboxylic acid ester group.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cyclization, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction might produce amines or other reduced derivatives.

Scientific Research Applications

1-Azabicyclo[2.2.1]heptane-2-carboxylic acid, ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of advanced materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid, ethyl ester involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic structures such as:

Uniqueness

1-Azabicyclo[2.2.1]heptane-2-carboxylic acid, ethyl ester is unique due to its specific stereochemistry and the presence of an ethyl ester group. These features confer distinct reactivity and interaction profiles compared to other similar bicyclic compounds, making it particularly valuable in certain synthetic and research applications.

Properties

IUPAC Name

ethyl (2S,4R)-1-azabicyclo[2.2.1]heptane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-2-12-9(11)8-5-7-3-4-10(8)6-7/h7-8H,2-6H2,1H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTUVXPAUKQGFP-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2CCN1C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H]2CCN1C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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